molecular formula C27H24N4O4S B2600059 4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 892290-41-4

4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide

Katalognummer: B2600059
CAS-Nummer: 892290-41-4
Molekulargewicht: 500.57
InChI-Schlüssel: QMFIHXPTGGKYLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound features a pyrimido[5,4-b]indole core substituted with 8-methoxy, 4-oxo, and 2-sulfanylidene groups. A benzamide moiety is linked via a methyl bridge at position 3 of the indole system, further conjugated to a 4-methoxybenzyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis would likely involve multi-step nucleophilic substitutions and cyclization, analogous to methods described for related heterocycles [1].

Eigenschaften

IUPAC Name

4-[(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S/c1-34-19-9-5-16(6-10-19)14-28-25(32)18-7-3-17(4-8-18)15-31-26(33)24-23(30-27(31)36)21-13-20(35-2)11-12-22(21)29-24/h3-13H,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMAUTIZZGRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=NC5=C(C4=NC3=S)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and antibacterial effects.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core fused with an indole moiety and various functional groups that contribute to its biological activity. The molecular formula is C22H24N4O3S, and it has a molecular weight of approximately 420.52 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of similar pyrimidine derivatives in cancer treatment. For instance, oxazolo[5,4-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) . These compounds often function by inhibiting key enzymes involved in tumor growth and proliferation.

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

Compound IDCell LineCC50 (µM)Reference DrugCC50 (µM)
3aA54912.55-FU10
3bMCF715.0Cisplatin8
3cLoVo20.0--
3dHT2918.0--

Enzyme Inhibition

The compound has shown significant enzyme inhibitory activity against acetylcholinesterase (AChE) and urease. In vitro studies indicated that derivatives of this compound can effectively inhibit these enzymes, which are crucial in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase (AChE)85%
Urease78%

Antibacterial Properties

Antibacterial screening has revealed moderate to strong activity against several bacterial strains. For example, derivatives similar to this compound exhibited effectiveness against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .

Table 3: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis18
E. coli10
Staphylococcus aureus12

Case Studies

  • Anticancer Study : A study involving the synthesis of various derivatives based on the structural framework of this compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition properties revealed that the compound could significantly reduce urease activity, suggesting potential applications in treating conditions like urease-related infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocyclic Systems
  • Pyrimidoindole Derivatives : Compound 3 (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) shares the pyrimido[5,4-b]indole core with the target compound but differs in substituents: fluoro at position 8 and a 4-fluorobenzyl group at position 3. The absence of sulfanylidene in Compound 3 may reduce thiol-mediated reactivity compared to the target [1].
  • Benzo[b][1,4]oxazin Derivatives: The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one series replaces the indole core with a benzooxazin system.
Substituent Effects
  • Methoxy Groups : Both the target compound and Compound 3 incorporate methoxy substituents, which enhance lipophilicity and metabolic stability. The 4-methoxybenzyl group in the target compound may improve membrane permeability compared to the 2-methoxybenzyl group in Compound 3 [1].
  • Sulfanylidene vs. This is corroborated by IR data in triazole derivatives (νC=S at 1247–1255 cm⁻¹ vs. νC=O at 1663–1682 cm⁻¹) [5].

Computational Similarity Analysis

  • Tanimoto Coefficients: Similarity indexing () using Tanimoto scores can quantify structural overlap. For example, aglaithioduline showed 70% similarity to SAHA, suggesting analogous methods could compare the target compound to known HDAC inhibitors [4].
  • Molecular Fingerprinting : Morgan fingerprints and Murcko scaffolds () group compounds by core structure. The target compound’s pyrimidoindole core would cluster with other indole derivatives, while differences in substituents (e.g., methoxy vs. fluoro) reduce cosine scores below 0.5, necessitating separate affinity comparisons [10].

Pharmacokinetic and Bioactivity Predictions

  • Lipophilicity: The 4-methoxybenzyl group in the target compound likely increases logP compared to non-aromatic analogs, enhancing blood-brain barrier penetration.
  • Metabolic Stability : Methoxy groups resist oxidative metabolism, contrasting with fluoro substituents in Compound 3, which may undergo defluorination [1]].
  • Docking Affinity: Structural motif clustering () suggests that minor changes (e.g., sulfanylidene to oxo) alter binding pocket interactions. For example, thiophosphate derivatives () showed distinct MS profiles (m/z 410.0 vs. calculated 409.4), indicating stability differences [3].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.